

Analytical Methods and Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Verproside

CAS No.: 50932-20-2

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Table 1: Analytical Techniques for Verproside

Analytical Technique	Application Context	Key Experimental Details	Reference
UPLC-ESI-QTOF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry)	Affinity-based screening of tyrosinase ligands from plant extract	Column: ACQUITY BEH C18 (1.7 μm , 2.1 \times 100 mm). Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid. Gradient: 10% B to 23% B in 10.5 min, then to 98% B	[1]
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) with Q-Orbitrap	Identification of in vivo and in vitro metabolites in rat studies	Column: Halo C18. Mobile Phase: Methanol and 1 mM ammonium formate (pH 3.1). Used to identify 21 metabolites in bile and urine	[2]
LC-MS/MS	Pharmacokinetic and metabolic studies	Used to identify metabolic pathways including O-methylation, glucuronidation, sulfation, and hydrolysis	[2]

Table 2: Quantitative Biological Activity Data for Verproside

Biological Activity	Experimental Model	Key Quantitative Result (IC50)	Reference
Tyrosinase Inhibition	Human Tyrosinase (hTyr)	197.3 μM	[1]
Tyrosinase Inhibition	Mushroom		

Tyrosinase (mTyr) | 31.2 μM [1] | | **Anti-inflammatory (MUC5AC Secretion Inhibition)** | NCI-H292 human lung epithelial cells | 7.1 μM [3] |

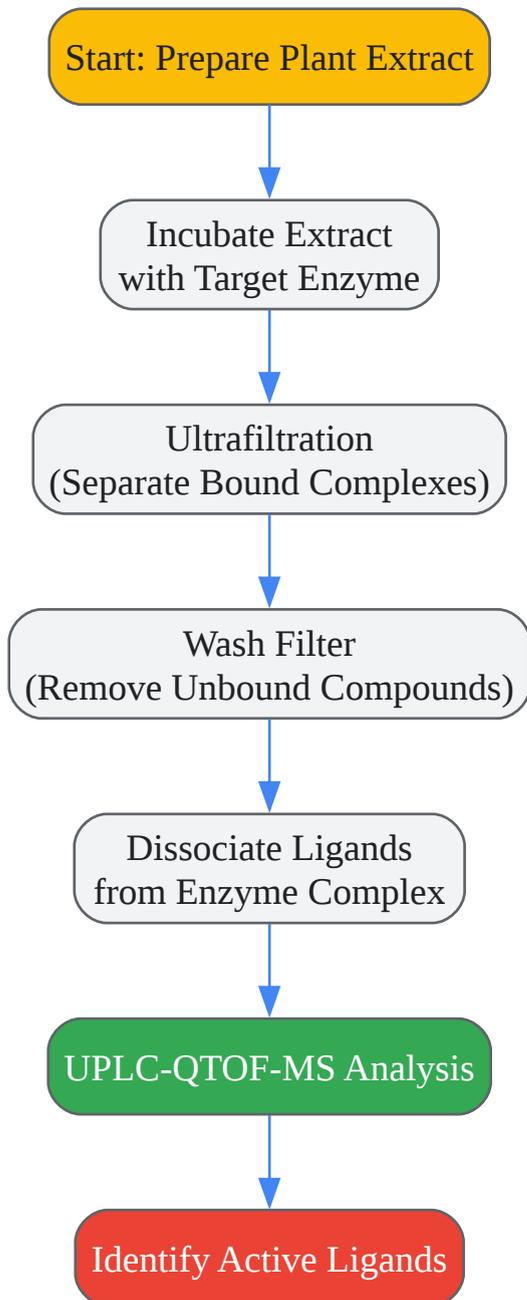
Detailed Experimental Protocols

Protocol 1: Affinity-Ultrafiltration LC-MS for Target Enzyme Ligand Screening

This protocol is used to rapidly identify active compounds like **verproside** from a complex plant extract that bind to a specific enzyme target (e.g., tyrosinase) [1].

- **Incubation:** Mix 13 μL of enzyme solution with 100 μL of plant extract and 2487 μL of phosphate buffer (pH 6.8).
- **Equilibration:** Incubate the mixture for 15-50 minutes at 37°C.
- **Ultrafiltration:** Transfer the mixture to an ultrafiltration device and centrifuge to separate low molecular weight ligand-enzyme complexes.
- **Dissociation & Analysis:** Dissociate the bound ligands from the enzyme and analyze the dissociated ligands using UPLC-QTOF-MS.

The workflow for this screening process is summarized in the following diagram:



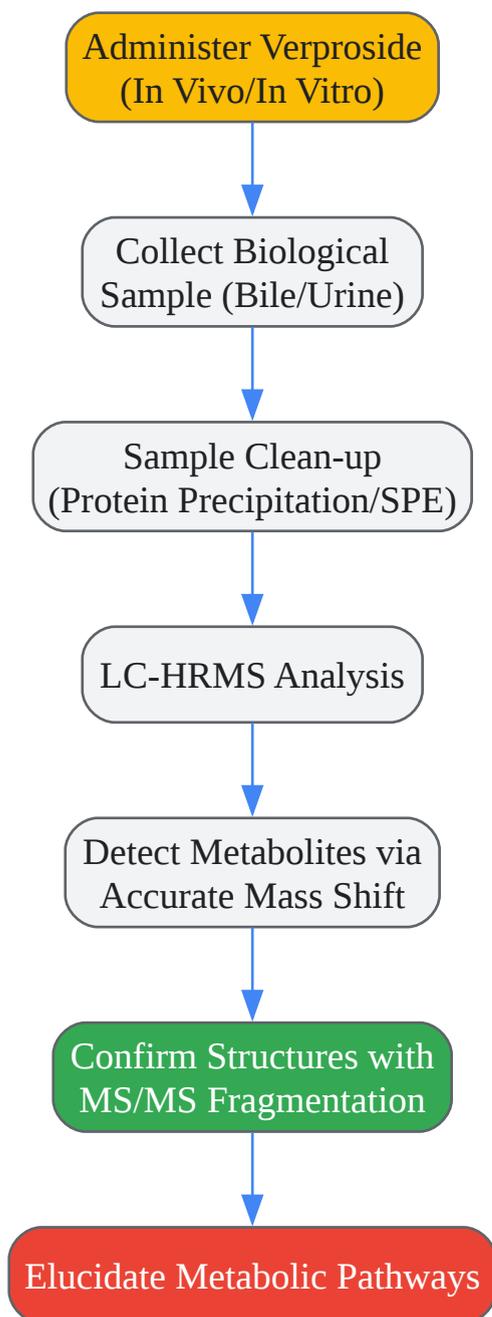
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Protocol 2: LC-HRMS for Metabolic Profiling

This method is applied to identify and characterize the metabolites of **verproside** in biological samples such as urine, bile, or hepatocyte incubations [2].

- **Sample Preparation:** Collect bile and urine samples after intravenous administration of **verproside**. Protein precipitation or solid-phase extraction (SPE) can be used for clean-up.
- **Chromatographic Separation:**
 - **Column:** Halo C18 column or equivalent.
 - **Mobile Phase:** Gradient of methanol and 1 mM ammonium formate (pH 3.1).
 - **Flow Rate:** ~0.4 mL/min.
- **Mass Spectrometric Detection:**
 - **Ionization:** Electrospray Ionization (ESI), typically in negative mode ($[M-H]^-$).
 - **Mass Analyzer:** High-resolution mass spectrometer (e.g., Q-Orbitrap).
 - **Data Acquisition:** Full-scan MS and data-dependent MS/MS.

The general workflow for metabolite identification is as follows:



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Key Considerations for Method Development

- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is crucial for distinguishing **verproside** from its metabolites based on exact mass measurements [2] [1].
- **Metabolite Identification:** The primary metabolic pathways of **verproside** include **O-methylation, glucuronidation, sulfation, and hydrolysis**. When analyzing biological samples, be aware of these

potential metabolites [2].

- **Biological Activity Correlation:** The **3,4-dihydroxybenzoic acid moiety** in **verproside**'s structure is critical for its tyrosinase inhibition activity [1]. Consider this structure-activity relationship when evaluating analogs.

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References

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2. In Vitro and in Vivo Metabolism of Verproside in Rats [mdpi.com]
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